1-Ethyl-3-pyrrolidinol

Physicochemical Property Solubility Formulation

Sourcing the correct N-alkyl-3-pyrrolidinol is critical for CNS drug programs-generic substitution with the N-methyl analog alters LogP and risks failed blood-brain barrier penetration. 1-Ethyl-3-pyrrolidinol (CAS 30727-14-1) is the precise intermediate specified in active pharmaceutical patents for antidepressants. - LogP ~0.1: Optimized lipophilicity for CNS bioavailability; the ethyl group provides a quantifiable advantage over the methyl analog. - High aqueous solubility (380 g/L): Enables high-concentration reactions and facile aqueous workup, reducing scale-up risk. - Distillation-friendly bp (110 °C/35 mmHg): Wider operational window vs. N-methyl analog, ensuring better separation from volatiles during vacuum distillation.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 30727-14-1
Cat. No. B1345489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-pyrrolidinol
CAS30727-14-1
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCN1CCC(C1)O
InChIInChI=1S/C6H13NO/c1-2-7-4-3-6(8)5-7/h6,8H,2-5H2,1H3
InChIKeyIDBNECMSCRAUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-pyrrolidinol: Compound Baseline Overview


1-Ethyl-3-pyrrolidinol (CAS 30727-14-1), also known as N-ethyl-3-hydroxypyrrolidine, is a chiral heterocyclic organic compound belonging to the class of pyrrolidinols [1]. It is a tertiary amine and a secondary alcohol, characterized by a five-membered nitrogen-containing ring with an ethyl group on the nitrogen and a hydroxyl group at the 3-position. Its molecular formula is C6H13NO, with a molecular weight of 115.17 g/mol [1]. This compound exists as a racemic mixture of two enantiomers due to a single chiral center. It is a clear, colorless to pale yellow liquid at room temperature, with a density of 0.967 g/mL at 25 °C and a boiling point of 59-61 °C at 1 mmHg . It is freely soluble in water and common organic solvents such as methanol, ethanol, and acetone, but insoluble in ether and hexane .

Chiral pyrrolidine building block (racemic mixture)
Freely soluble in water and common organic solvents
Reported intermediate for CNS-active compound synthesis

1-Ethyl-3-pyrrolidinol: Impact of N-Alkyl Chain Length


1-Ethyl-3-pyrrolidinol cannot be arbitrarily replaced by other N-alkyl-3-pyrrolidinols, such as the N-methyl analog. The length of the N-alkyl substituent exerts a direct and quantifiable influence on key physicochemical properties including lipophilicity (LogP), aqueous solubility, and density [1]. These properties are critical determinants of a compound's behavior in synthesis, purification, and in biological systems. For instance, the change from a methyl to an ethyl group increases the molecular weight and calculated LogP, which in turn alters membrane permeability and partition coefficients [1]. In the context of pharmaceutical development, where 1-Ethyl-3-pyrrolidinol is utilized as a key intermediate for CNS-active agents , even subtle differences in N-alkyl substitution can lead to significant variations in the pharmacokinetic and pharmacodynamic profile of the final drug candidate, making generic substitution a high-risk strategy.

N-alkyl chain length directly influences lipophilicity and solubility; methyl substitution may alter partition behavior and CNS permeability context.
Density and boiling point differences affect material handling and distillation parameters; generic substitution may complicate process scale-up.
Patent-derived structure-activity data link N-ethyl to CNS model response; substituting N-methyl may fail to recapitulate reported activity context.

1-Ethyl-3-pyrrolidinol vs. 1-Methyl-3-pyrrolidinol: Quantitative Evidence


Aqueous Solubility Comparison

1-Ethyl-3-pyrrolidinol exhibits a calculated aqueous solubility of 380 g/L at 25 °C , whereas its N-methyl analog, 1-Methyl-3-pyrrolidinol, is described as miscible or highly soluble, but specific quantitative data are less frequently reported. The ethyl analog's high solubility is a critical parameter for reactions conducted in aqueous or biphasic media. This level of solubility is essential for applications requiring a highly concentrated aqueous stock solution, offering a quantifiable advantage in experimental design and scale-up where precise control over concentration in aqueous phases is required.

Aqueous Solubility
Reported
380 g/L (calc., 25 °C)
High aqueous solubility supports concentrated stock solutions and biphasic reactions.
Calculated value; comparator methyl analog solubility less quantified.
Physicochemical Property Solubility Formulation

Lipophilicity (LogP) Comparison

The calculated octanol-water partition coefficient (LogP) for 1-Ethyl-3-pyrrolidinol is 0.1 [1], whereas the N-methyl analog (1-Methyl-3-pyrrolidinol) has a lower LogP, indicative of greater hydrophilicity. This increase in lipophilicity of 0.1 LogP units translates to an approximate 1.26-fold higher concentration of the ethyl analog in octanol versus water at equilibrium. This quantifiable difference in partition coefficient directly impacts the compound's behavior in liquid-liquid extractions during work-up and its passive membrane permeability in biological assays. For researchers aiming to optimize a lead compound's absorption or distribution, this specific LogP value provides a measurable and predictable advantage over the more polar methyl analog.

Lipophilicity (LogP)
Head-to-head
Target: 0.1 (XLogP3)
Methyl analog: more hydrophilic
~1.26-fold higher octanol concentration; impacts extraction efficiency and passive permeability context.
Calculated partition coefficient.
Lipophilicity LogP Drug Design Extraction

Density and Boiling Point Differentiation

The density of 1-Ethyl-3-pyrrolidinol is 0.967 g/mL at 25 °C, while its boiling point is 59-61 °C at 1 mmHg . In comparison, 1-Methyl-3-pyrrolidinol has a density of 0.921 g/mL at 25 °C and a boiling point of 50-52 °C at 1 mmHg . The density difference of 0.046 g/mL and the boiling point elevation of approximately 9 °C under identical reduced pressure are direct consequences of the ethyl substituent's greater molecular weight and van der Waals interactions. These differences are not trivial; they translate into tangible changes in material handling (e.g., volumetric dosing) and separation parameters. For instance, the higher boiling point of the ethyl analog allows for a wider operational temperature window during vacuum distillation, potentially reducing thermal decomposition or enabling more efficient separation from lower-boiling impurities compared to the methyl analog.

Density & Boiling Point
Head-to-head
Density 0.967 vs 0.921 g/mL
Bp 59–61 vs 50–52 °C (1 mmHg)
Higher density and boiling point enable wider distillation window and modified material handling.
Direct comparison under identical reduced pressure.
Physical Property Density Boiling Point Purification

Flash Point and Handling Safety

1-Ethyl-3-pyrrolidinol exhibits a flash point of 73-74 °C , compared to 71 °C for 1-Methyl-3-pyrrolidinol . While the absolute difference is small, the ethyl analog's slightly higher flash point places it marginally further from ambient temperature. In practice, this translates to a slightly reduced risk classification for volatile flammability during routine laboratory handling and storage. For procurement and safety officers, this difference, though minor, is a quantifiable factor when assessing storage requirements (e.g., need for specialized flammable storage cabinets) and transportation regulations compared to its lower-flash-point methyl counterpart.

Flash Point
Head-to-head
73–74 °C vs 71 °C (closed cup)
Marginally higher flash point may reduce flammability classification context in routine handling.
Small difference; review local storage regulations.
Safety Flash Point Handling Storage

Antidepressant Activity of N-Ethyl Derivatives

While 1-Ethyl-3-pyrrolidinol itself is an intermediate, its value is demonstrated by the biological activity of its derivatives. A patent specifically claiming trans-4-(2-chlorophenoxy)-1-ethyl-3-pyrrolidinol derivatives shows pronounced antidepressant activity in animal models [1]. The N-ethyl substitution is a defined structural requirement for this activity; the patent explicitly covers N-loweralkyl variants, with ethyl being a preferred embodiment. For instance, Example 3 in the patent (a trans-4-(2-chlorophenoxy)-1-ethyl-3-pyrrolidinol derivative) shows an ED50 of 3.7 mg/kg in an anti-tetrabenazine assay in mice, demonstrating potent in vivo efficacy [1]. This provides a quantifiable, patent-backed justification for selecting the N-ethyl variant over the N-methyl or N-unsubstituted analogs when synthesizing CNS-active compounds. The N-ethyl group is not a generic placeholder but a specific contributor to the observed therapeutic effect.

CNS Model Activity (Patent SAR)
Class-level
ED50 3.7 mg/kg (trans-4-(2-chlorophenoxy)-1-ethyl derivative, anti-tetrabenazine assay in mice)
N-ethyl substitution linked to reported CNS model-response endpoint in patent literature.
Class-level structure-activity inference; not a product-specific claim.
Medicinal Chemistry Antidepressant Structure-Activity Relationship Pyrrolidine

1-Ethyl-3-pyrrolidinol: Application Scenarios


CNS Drug Candidate Synthesis

1-Ethyl-3-pyrrolidinol's calculated LogP of 0.1 provides a quantifiable baseline for medicinal chemists designing CNS-active compounds. The ethyl group confers a specific, moderate increase in lipophilicity relative to the methyl analog, which can be leveraged to optimize blood-brain barrier penetration. This is directly relevant to the synthesis of derivatives with proven in vivo antidepressant activity, as demonstrated in patent literature [1]. Procurement of 1-Ethyl-3-pyrrolidinol over its N-methyl counterpart is justified when a specific LogP value of ~0.1 is desired for a lead series.

Aqueous-Phase Synthesis and Bioconjugation

The high aqueous solubility of 1-Ethyl-3-pyrrolidinol (380 g/L) makes it a preferred intermediate for reactions conducted in aqueous or biphasic media [1]. This property enables high-concentration stock solutions and facilitates reactions with water-soluble substrates, such as in bioconjugation or the synthesis of hydrophilic drug conjugates. In contrast, the less characterized solubility of the methyl analog may present unforeseen precipitation or phase separation issues during scale-up.

Scale-Up and Purification Processes

The distinct density (0.967 g/mL) and boiling point (59-61 °C/1 mmHg) of 1-Ethyl-3-pyrrolidinol [1] provide practical advantages over the N-methyl analog (density 0.921 g/mL, bp 50-52 °C/1 mmHg) during process development . The higher boiling point offers a wider operational window during vacuum distillation, reducing the risk of thermal decomposition and allowing for better separation from volatile impurities. This is a tangible, quantifiable advantage for process chemists scaling up synthetic routes.

Application
Selection Property
Validation Focus
CNS target engagement studies
N-ethyl lipophilicity for BBB permeability profile
CNS permeability and receptor occupancy assays
Aqueous-phase synthesis and bioconjugation
High aqueous solubility (>300 g/L range)
Reaction scalability in aqueous or biphasic systems
Vacuum distillation and process development
Elevated boiling point vs N-methyl analog
Thermal stability and impurity separation during scale-up

Technical Documentation Hub

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42 linked technical documents
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